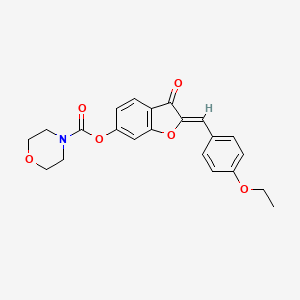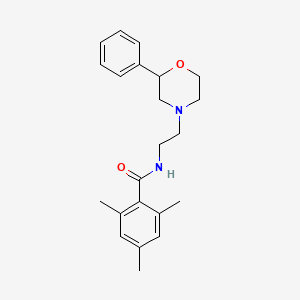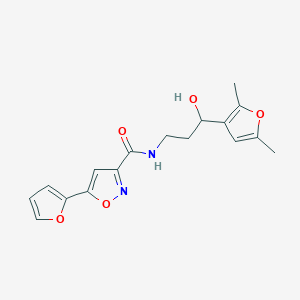
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.34. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Studies have identified compounds structurally related to “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide” showing significant promise as antiprotozoal agents. For example, compounds with modifications in the furan and isoxazole rings have demonstrated potent in vitro activity against protozoal pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting a potential avenue for the development of new treatments for diseases like sleeping sickness and malaria (Patrick et al., 2007).
Synthetic Methodologies
The synthesis and functionalization of heterocyclic compounds like “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide” have been a focus of research to explore their potential applications. Techniques involving catalytic reduction, decarboxylative strategies, and regioselective monoamidation have been developed to access a variety of furanic and isoxazole derivatives. These methodologies enable the production of novel compounds with potential application in material science and drug development (Nakagawa et al., 2013), (Fischer & Fišerová, 2015).
Biological Activities
Research into the biological activities of compounds related to “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide” has shown a variety of promising effects. These include anti-inflammatory and analgesic properties, suggesting potential therapeutic applications. The exploration of structure-activity relationships (SAR) among these compounds helps in understanding their mechanism of action and optimizing their biological efficacy (Abu‐Hashem et al., 2020).
Material Science Applications
Compounds derived from “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide” have potential applications in material science, particularly in the development of new polymers and functional materials. Research has focused on utilizing biomass-derived furanic compounds as precursors for the synthesis of polymers and composites, highlighting a sustainable approach to material science (Chernyshev et al., 2017).
Eigenschaften
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-8-12(11(2)23-10)14(20)5-6-18-17(21)13-9-16(24-19-13)15-4-3-7-22-15/h3-4,7-9,14,20H,5-6H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDGGAOEHKCMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=NOC(=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)
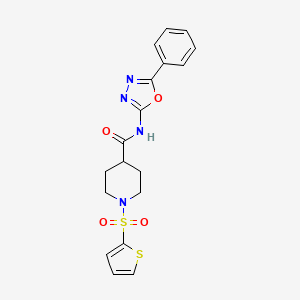
![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)
![ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3009486.png)
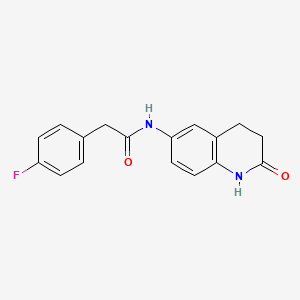
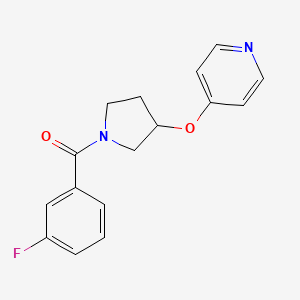
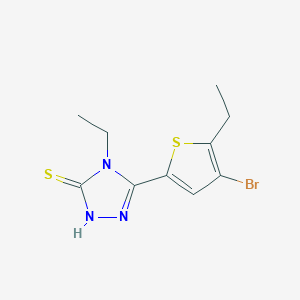
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3009496.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B3009498.png)

